![molecular formula C17H26N2O3S B216260 3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as compound X in the scientific literature.
Wissenschaftliche Forschungsanwendungen
Compound X has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. In drug discovery, compound X has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. In medicinal chemistry, compound X has been used as a scaffold for the design of new drugs with improved properties. In neuroscience, compound X has been used as a tool for the study of ion channels and their role in neuronal signaling.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it has been shown to modulate the activity of ion channels, particularly the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain and inflammation, and their modulation by compound X has potential therapeutic implications.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that compound X can inhibit the activity of TRPV1 channels, leading to a decrease in calcium influx and subsequent neuronal signaling. In vivo studies have shown that compound X can reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its specificity for TRPV1 channels, which allows for targeted modulation of neuronal signaling. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its low yield, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on compound X. One direction is the development of more potent and selective TRPV1 channel modulators based on the scaffold of compound X. Another direction is the investigation of the role of TRPV1 channels in various diseases and the potential therapeutic implications of their modulation by compound X. Additionally, the development of more efficient synthesis methods for compound X could enable its use in larger-scale experiments.
Synthesemethoden
The synthesis method of compound X involves the reaction of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with 3-methylbutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically around 60%.
Eigenschaften
Produktname |
3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide |
---|---|
Molekularformel |
C17H26N2O3S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
3-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)12-17(20)18-15-4-6-16(7-5-15)23(21,22)19-10-8-14(3)9-11-19/h4-7,13-14H,8-12H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
MDSQIHCKHMUPHW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.